4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine
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Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine is a heterocyclic compound that contains a pyrazole ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the construction of the pyrimidine ring. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like bromine and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dehalogenated compounds, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine include other heterocyclic compounds with pyrazole, azetidine, and pyrimidine rings. Examples include:
- 4-bromo-1H-pyrazole
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 5,6-dimethylpyrimidine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16BrN5 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C13H16BrN5/c1-9-10(2)15-8-16-13(9)18-4-11(5-18)6-19-7-12(14)3-17-19/h3,7-8,11H,4-6H2,1-2H3 |
InChI Key |
SHBLKQCMHXFYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)CN3C=C(C=N3)Br)C |
Origin of Product |
United States |
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